molecular formula C14H17Cl2NO3 B2421683 Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate CAS No. 1214081-51-2

Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate

Cat. No.: B2421683
CAS No.: 1214081-51-2
M. Wt: 318.19
InChI Key: QPCUCFVGBAHPGL-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is a complex organic compound with significant applications in various fields such as pharmaceuticals, organic synthesis, and material science. Its structure comprises a methyl ester group, a dichlorobenzoyl moiety, and a dimethylbutanoate backbone, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine and ester. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • Methyl 2,5-dichlorobenzoate

Uniqueness

Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of both a dichlorobenzoyl group and a dimethylbutanoate backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3/c1-14(2,3)11(13(19)20-4)17-12(18)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCUCFVGBAHPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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